

# Application Notes and Protocols: Stevia Powder as a Pharmaceutical Excipient

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## Compound of Interest

Compound Name: Stevia Powder

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## Introduction

Stevia, a natural, non-caloric sweetener derived from the leaves of *Stevia rebaudiana*, is gaining significant interest as a versatile pharmaceutical excipient. Its primary sweetening compounds, steviol glycosides (e.g., Stevioside and Rebaudioside A), offer multiple functionalities beyond taste-masking. These include potential roles as a filler, binder, and even a dissolution and bioavailability enhancer for poorly soluble drugs.[1] Its "Generally Recognized as Safe" (GRAS) status by the U.S. Food and Drug Administration (FDA) for use in food further supports its potential for safe use in pharmaceutical formulations.[2][3]

These application notes provide a comprehensive overview of the properties of **stevia powder** and detailed protocols for its evaluation as a pharmaceutical excipient.

## Key Applications in Pharmaceuticals

- **Taste-Masking Agent:** Stevia's intense sweetness, approximately 200 to 300 times that of sucrose, makes it highly effective at masking the bitter or unpleasant taste of many active pharmaceutical ingredients (APIs).[4] This is particularly beneficial for pediatric, geriatric, and

patient-centric dosage forms like orally disintegrating tablets (ODTs), chewable tablets, and liquid formulations.[5][6]

- **Filler/Diluent in Solid Dosage Forms:** Due to its powdery nature, stevia can be used as a diluent in tablets and capsules, especially in formulations where a sweet taste is desired.
- **Granulating Agent:** Stevia has been successfully incorporated into granules using wet granulation techniques, improving the physical properties of the blend for subsequent processing.[7]
- **Dissolution and Bioavailability Enhancement:** Modified forms of stevia, such as transglycosylated stevia, have demonstrated a remarkable ability to improve the dissolution rate and oral bioavailability of poorly water-soluble drugs like probucol and flurbiprofen.[1] This opens up new possibilities for formulating challenging APIs.

## Physicochemical Properties and Characterization

The successful incorporation of **stevia powder** into a robust dosage form requires a thorough understanding of its physicochemical properties. Key parameters include powder flowability, compressibility, and density.

### Data Presentation: Powder Properties

The following tables summarize quantitative data on the flow and physical properties of **stevia powder** and granules formulated with stevia extract. Poor flowability of **stevia powder**, often attributed to its small particle size and shape, may necessitate the use of glidants or granulation to improve handling during manufacturing.[8]

Table 1: Flow Properties of **Stevia Powder** at Different Moisture Contents[1][8]

Moisture Content (% w.b.)	Mean Angle of Internal Friction (°)	Mean Flow Index	Flowability Classification
4.96	41.13	0.27	Cohesive / Poor Flow
9.68	44.13	0.31	Cohesive / Poor Flow
13.99	45.83	0.38	Cohesive / Poor Flow
20.08	45.33	0.44	Cohesive / Poor Flow
25.79	44.53	0.48	Cohesive / Poor Flow

 Table 2: Physical Properties of Stevia Extract Granules (Wet Granulation with PVP Binder)<sup>[7]</sup>

Formulation (PVP Conc.)	Angle of Repose (°)	Compressibility Index (%)	Hausner Ratio	Flowability Classification
F0 (0%)	-	-	-	-
F1 (1%)	-	-	-	-
F2 (3%)	-	-	-	-
F3 (5%)	27	10	1.11	Excellent Flow

Note: Flowability classification is based on standard pharmacopeial indices.<sup>[9][10]</sup>

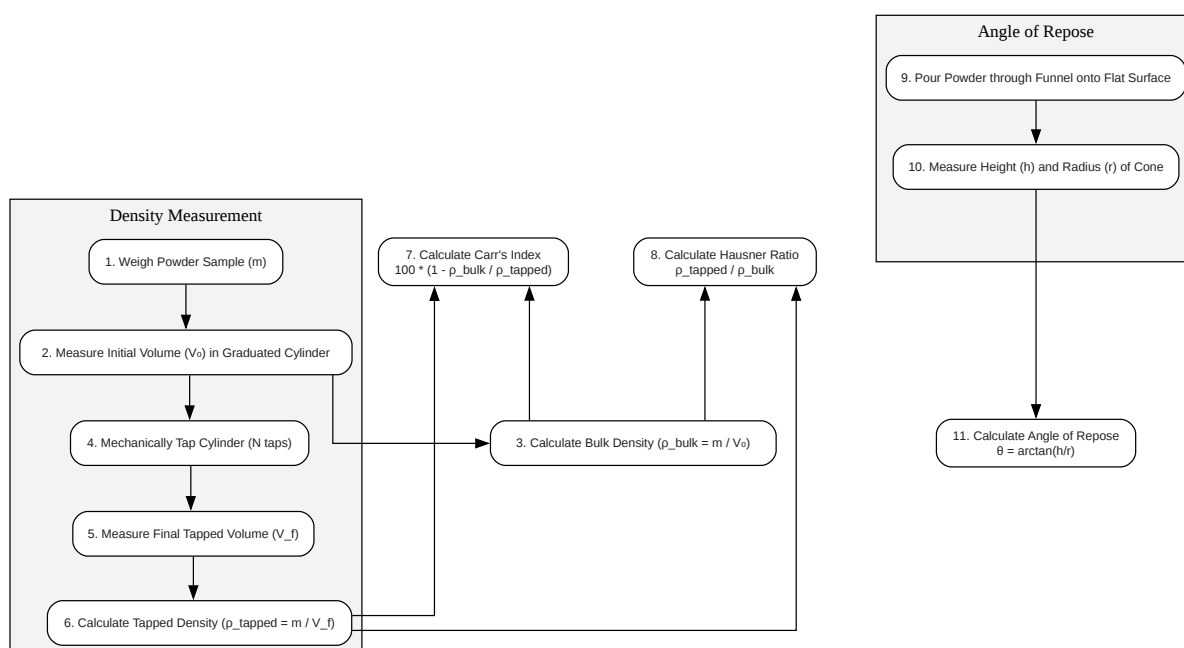
## Experimental Protocols

The following protocols provide detailed methodologies for evaluating **stevia powder** as a pharmaceutical excipient.

### Protocol: Powder Flowability and Density Characterization

This protocol outlines the steps to determine the bulk density, tapped density, Carr's Index, Hausner Ratio, and Angle of Repose, which are critical indicators of a powder's flow characteristics.

Workflow for Powder Characterization



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Caption: Workflow for determining powder density and flowability.

Materials and Equipment:

- **Stevia Powder**
- Graduated cylinders (100 mL or 250 mL)
- Balance
- Tapped density tester
- Funnel (with a fixed diameter and stem)
- Flat circular base with a ruler
- Spatula

#### Methodology:

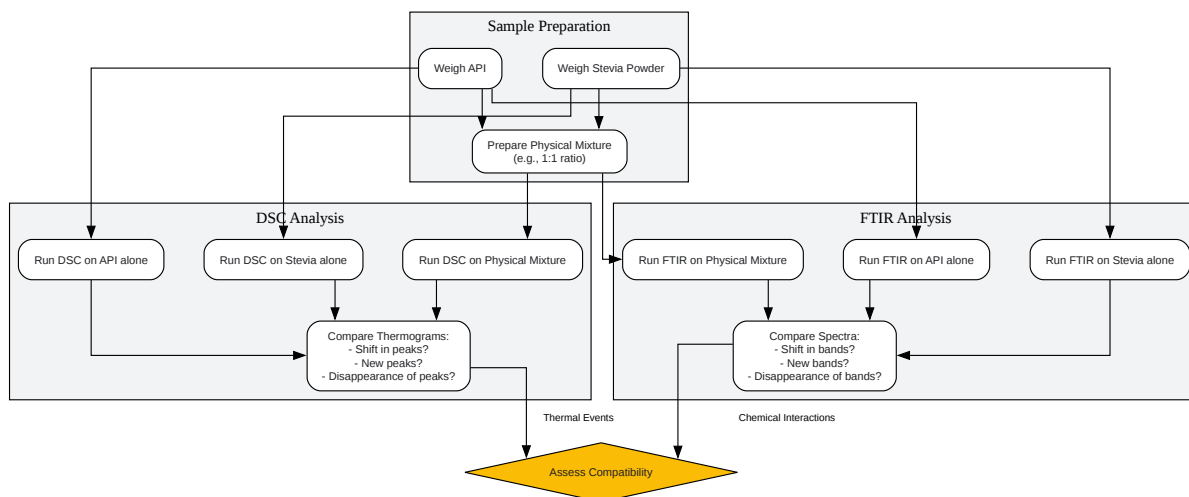
- Bulk Density ( $\rho_{\text{bulk}}$ ):
  1. Gently pass a sufficient quantity of **stevia powder** through a sieve (e.g., 1.0 mm) to break up any agglomerates.[\[11\]](#)
  2. Weigh approximately 100 g (m) of the powder accurately.
  3. Carefully introduce the powder into a dry 250 mL graduated cylinder without compacting it. [\[12\]](#)
  4. Level the powder surface gently and read the unsettled apparent volume ( $V_0$ ).
  5. Calculate the bulk density using the formula:  $\rho_{\text{bulk}} = m / V_0$ .
- Tapped Density ( $\rho_{\text{tapped}}$ ):
  1. Use the same cylinder with the powder from the bulk density measurement.
  2. Place the cylinder in the holder of a tapped density tester.
  3. Mechanically tap the cylinder a specified number of times (e.g., 100, 500, 1250 taps) until the volume becomes constant.[\[12\]](#)

4. Read the final tapped volume ( $V_f$ ).
  5. Calculate the tapped density using the formula:  $\rho_{\text{tapped}} = m / V_f$ .
- Compressibility (Carr's) Index and Hausner Ratio:
    1. Calculate Carr's Index (%) using the formula:  $CI = 100 * (1 - \rho_{\text{bulk}} / \rho_{\text{tapped}})$ .[\[13\]](#)
    2. Calculate the Hausner Ratio using the formula:  $HR = \rho_{\text{tapped}} / \rho_{\text{bulk}}$ .[\[13\]](#)
    3. Interpret the results based on the scales provided in Table 2.
  - Angle of Repose ( $\theta$ ):
    1. Fix the funnel to a stand at a specific height above a flat, level surface.
    2. Carefully pour the **stevia powder** through the funnel until the apex of the resulting cone reaches the funnel's tip.
    3. Measure the height ( $h$ ) and the radius ( $r$ ) of the powder cone.
    4. Calculate the angle of repose using the formula:  $\theta = \arctan(h/r)$ .[\[14\]](#)

## Protocol: API-Excipient Compatibility Studies

This protocol describes the use of Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to assess the compatibility between an API and **stevia powder**. Incompatibility can manifest as changes in melting points, the appearance of new thermal events, or shifts in spectral bands.[\[5\]](#)[\[15\]](#)

Workflow for API-Stevia Compatibility Screening



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Caption: Workflow for API-excipient compatibility testing.

## A. Differential Scanning Calorimetry (DSC)

Materials and Equipment:

- DSC instrument
- Hermetically sealed aluminum pans

- API, **Stevia Powder**, and a 1:1 physical mixture
- Balance

#### Methodology:

- Accurately weigh 2-5 mg of the sample (API alone, stevia alone, or the physical mixture) into an aluminum DSC pan and seal it.
- Place the pan in the DSC cell. An empty sealed pan should be used as a reference.
- Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range appropriate for the API's melting point (e.g., 30 °C to 250 °C).[16]
- Record the heat flow as a function of temperature to generate a thermogram.
- Analysis: Compare the thermogram of the physical mixture to the individual thermograms of the API and stevia. Signs of incompatibility include:
  - Significant shifts in the melting endotherm of the API.
  - The appearance of new exothermic or endothermic peaks.
  - The disappearance or broadening of the API's melting peak.[17]

#### B. Fourier-Transform Infrared Spectroscopy (FTIR)

##### Materials and Equipment:

- FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
- API, **Stevia Powder**, and a 1:1 physical mixture

##### Methodology:

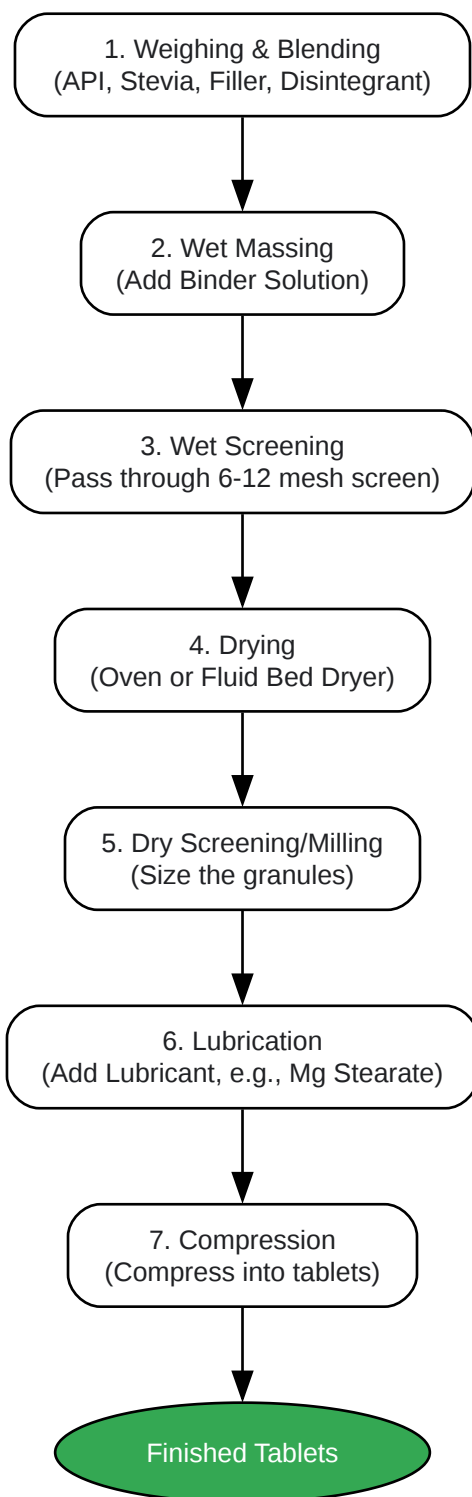
- Obtain the FTIR spectrum for the pure API, pure **stevia powder**, and the physical mixture.
- Place a small amount of the sample directly on the ATR crystal.

- Scan the sample over a suitable wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- Analysis: Overlay the spectra. Incompatibility is suggested if the spectrum of the mixture is not a simple superposition of the individual component spectra. Look for:
  - The disappearance of characteristic absorption bands of the API.
  - Significant shifts in the position of the API's functional group bands.
  - The appearance of new absorption bands, indicating the formation of new chemical bonds.[\[5\]](#)[\[18\]](#)

## Protocol: Tablet Formulation by Wet Granulation

This protocol provides a general procedure for preparing tablets using stevia as a filler and sweetener via the wet granulation method.

Workflow for Wet Granulation Tablet Manufacturing



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Caption: General workflow for tablet manufacturing via wet granulation.

Materials and Equipment:

- API
- **Stevia Powder**
- Additional excipients (e.g., Microcrystalline Cellulose as a filler, Croscarmellose Sodium as a disintegrant, PVP as a binder, Magnesium Stearate as a lubricant)
- Binder solution (e.g., PVP in water or ethanol)
- Planetary mixer or high-shear granulator
- Sieves (e.g., 12-mesh and 20-mesh)
- Drying oven or fluid bed dryer
- Tablet press

#### Methodology:

- **Weighing and Blending:** Accurately weigh and sift the API, **stevia powder**, and other intragranular excipients (filler, disintegrant). Blend the powders in a suitable mixer for 10-15 minutes to ensure uniformity.
- **Wet Massing:** Slowly add the binder solution to the powder blend while mixing. Continue mixing until a damp mass of appropriate consistency is formed (able to form a ball when squeezed, but crumbles under pressure).
- **Wet Screening:** Pass the damp mass through a coarse screen (e.g., 6 to 12-mesh) to produce wet granules.<sup>[19]</sup>
- **Drying:** Spread the granules evenly on a tray and dry in an oven at a suitable temperature (e.g., 40-60 °C) until the desired moisture content is reached (typically 1-3%).
- **Dry Screening:** Pass the dried granules through a smaller mesh screen (e.g., 16 to 20-mesh) to obtain a uniform granule size and break down any larger agglomerates.
- **Lubrication:** Add the sifted lubricant (e.g., Magnesium Stearate) to the dried granules and blend for a short period (e.g., 2-5 minutes). Over-blending should be avoided.

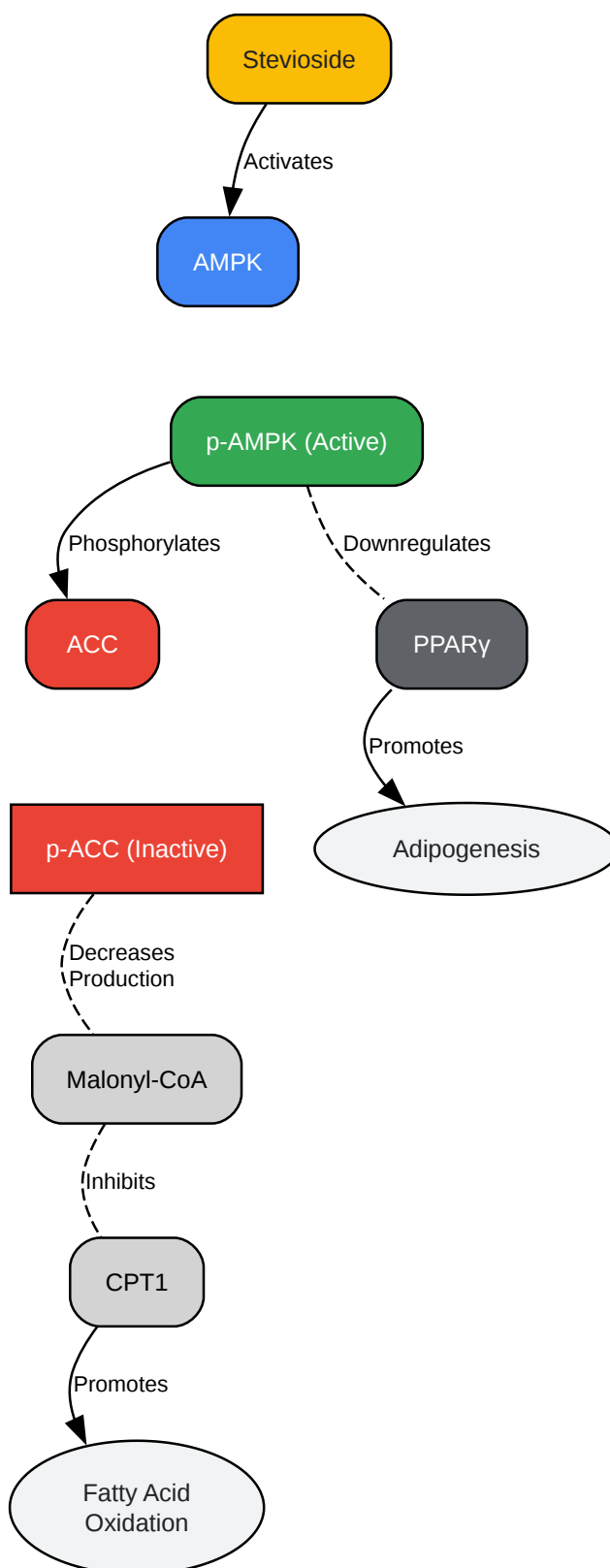
- Compression: Compress the final blend into tablets using a tablet press with appropriate tooling. Monitor tablet weight, hardness, and thickness during the compression run.

## Potential Biological Interactions and Signaling Pathways

While generally considered inert, steviol glycosides and their metabolites can interact with certain biological pathways. This is crucial to consider during drug development, especially for APIs targeting metabolic or renal functions.

### Interaction with AMPK Signaling Pathway

Stevioside has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.<sup>[20][21]</sup> This interaction could be relevant when co-administering stevia with drugs for metabolic disorders like diabetes (e.g., metformin). The activation of AMPK by stevioside can lead to increased phosphorylation of Acetyl-CoA Carboxylase (ACC), which in turn promotes fatty acid oxidation and downregulates adipogenic factors like PPAR $\gamma$ .<sup>[20][21]</sup>

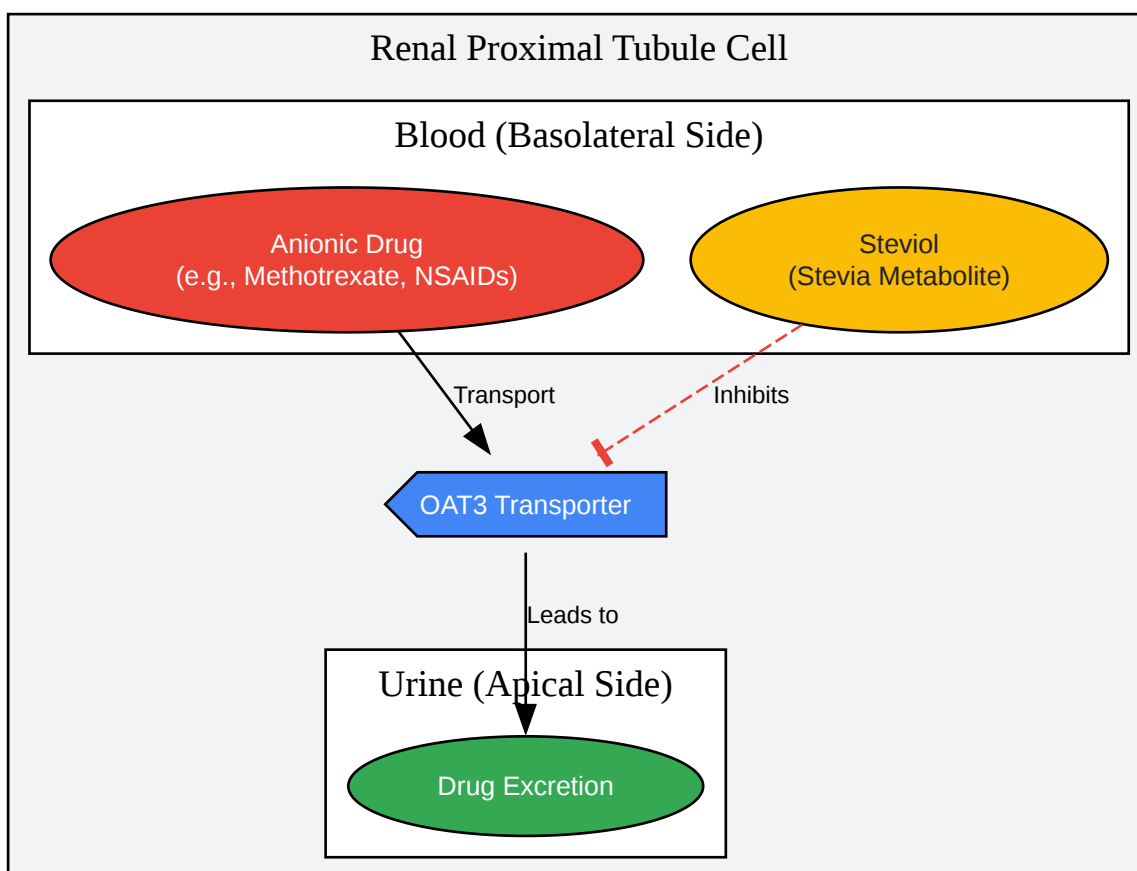


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Caption: Stevioside's effect on the AMPK signaling pathway.

## Interaction with Organic Anion Transporters (OATs)

The aglycone metabolite of steviol glycosides, steviol, has been identified as an inhibitor of Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3).[22] These transporters are critical for the renal clearance of many anionic drugs and their metabolites.[23] [24] Co-administration of a drug that is a substrate for OAT1/OAT3 with high doses of stevia could potentially lead to drug-drug interactions by competing for renal secretion, thereby increasing the plasma concentration and half-life of the drug.



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Caption: Inhibition of OAT3-mediated drug transport by steviol.

## Conclusion

**Stevia powder** is a promising multifunctional excipient with well-established taste-masking properties and emerging applications in enhancing drug delivery. Its natural origin and

favorable safety profile make it an attractive alternative to artificial sweeteners and other synthetic excipients. However, a thorough characterization of its physicochemical properties and a careful assessment of its compatibility with the API are essential for successful formulation development. Furthermore, potential biological interactions, particularly concerning metabolic and renal pathways, must be considered to ensure the safety and efficacy of the final drug product.

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